molecular formula C10H6Cl6O B1516244 Oxy-chlordene CAS No. 33386-84-4

Oxy-chlordene

Cat. No. B1516244
CAS RN: 33386-84-4
M. Wt: 354.9 g/mol
InChI Key: VMNNMBZKONGDDQ-XNXKJHJPSA-N
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Description

Oxy-chlordene (OC) is a unique and powerful chemical compound that has been studied for its many potential applications in the fields of chemistry and biology. It is a synthetic compound that is composed of two parts: an oxygen atom and a chlorine atom. OC has a wide variety of properties that make it useful in many applications and has been studied extensively for its potential uses in scientific research.

Scientific Research Applications

Environmental Monitoring and Analysis

Oxy-chlordene, a metabolite of the insecticide chlordane, has been the subject of various environmental studies. Buser and Mueller (1993) investigated the enantiomer separation of chlordane compounds, including oxychlordene, using chiral high-resolution gas chromatography. This study highlighted the presence of chlordane compounds in ambient air and their transport into the environment as racemic mixtures, indicating the importance of monitoring these compounds for environmental protection (Buser & Mueller, 1993).

Impact on Wildlife and Aquatic Systems

The metabolism of chlordane compounds, including oxychlordene, in various species has been a key focus in ecological research. Garretto and Khan (1975) studied the hydroxylation and epoxidation of chlordene, a process leading to the formation of oxychlordene, in different fish species. This research offers insights into the metabolic pathways of pesticides in aquatic systems and their potential environmental impact (Garretto & Khan, 1975).

Analytical Chemistry and Compound Characterization

The isolation and structural characterization of oxychlordene from animal tissues have been significant for understanding the metabolism of chlordane in organisms. Schwemmer, Cochrane, and Polen (1970) isolated oxychlordene from pig fat and proposed its chemical structure, contributing to the knowledge of pesticide metabolites (Schwemmer et al., 1970).

Environmental Toxicology and Human Health

Studies have also focused on the association between exposure to chlordanes like oxychlordene and health issues. Airaksinen et al. (2011) examined the association between type 2 diabetes and exposure to persistent organic pollutants, including oxychlordane. Their findings indicate a potential health risk associated with exposure to these compounds (Airaksinen et al., 2011).

properties

IUPAC Name

(1S,8R)-1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNNMBZKONGDDQ-XNXKJHJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C3C1O3)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxy-chlordene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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